molecular formula C21H25N5O4 B12280724 3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B12280724
M. Wt: 411.5 g/mol
InChI Key: YJOFKADWCUPZHM-UHFFFAOYSA-N
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Description

3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Attachment of the Pyrimidine Group: The pyrimidine moiety is attached via coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Final Functionalization: Methoxylation and other functional group modifications are carried out to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: Explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.

    Piperidine-Containing Compounds: Molecules that feature a piperidine ring, such as piperidine alkaloids.

    Pyrimidine Derivatives: Compounds with pyrimidine moieties, including various nucleotides and pharmaceutical agents.

Uniqueness

3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one stands out due to its combination of three distinct structural motifs: quinazolinone, piperidine, and pyrimidine. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

IUPAC Name

3-[[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one

InChI

InChI=1S/C21H25N5O4/c1-28-15-4-5-16-17(10-15)22-13-26(20(16)27)12-14-6-8-25(9-7-14)21-23-18(29-2)11-19(24-21)30-3/h4-5,10-11,13-14H,6-9,12H2,1-3H3

InChI Key

YJOFKADWCUPZHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC(=CC(=N4)OC)OC

Origin of Product

United States

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